![molecular formula C17H19N3O B2476661 N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide CAS No. 1797023-49-4](/img/structure/B2476661.png)
N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide, also known as PP2A inhibitor, is a small molecule that has gained significant attention in scientific research due to its ability to regulate protein phosphatase 2A (PP2A) activity. PP2A is a critical enzyme that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. PP2A dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. PP2A inhibitors such as N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide have shown promising results in preclinical studies and are being explored as potential therapeutic targets.
Scientific Research Applications
- Researchers have investigated the anticancer potential of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide. It exhibits promising cytotoxic effects against cancer cells, particularly in vitro studies. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .
- N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide has demonstrated anti-inflammatory activity. Compounds derived from this scaffold, such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibit both anti-inflammatory and analgesic effects .
- Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, act as potential PPO inhibitors. These compounds show good to excellent PPO inhibition activity, which is relevant for herbicidal applications .
- Medicinal chemists have explored the pyrrolidine scaffold for drug design. The pyrrolidine ring’s unique stereochemistry and three-dimensional coverage contribute to its popularity. Researchers have synthesized derivatives and explored their structure–activity relationships (SAR) to optimize drug candidates .
- Scientists have employed various synthetic strategies to construct the pyrrolidine ring. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .
- Beyond the mentioned fields, N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide may have additional biological activities that warrant further investigation. Researchers continue to explore its potential in diverse contexts .
Anticancer Activity
Anti-Inflammatory Properties
Protoporphyrinogen Oxidase (PPO) Inhibition
Drug Design and Medicinal Chemistry
Synthetic Strategies
Other Biological Activities
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring can influence the compound’s action .
properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-6-4-10-18-12-14)19-13-16-9-5-11-20(16)15-7-2-1-3-8-15/h1-4,6-8,10,12,16H,5,9,11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJKUOESAGSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.